molecular formula C10H12ClNO2 B2733100 (4-Amino-3-chloro-phenyl)-acetic acid ethyl ester CAS No. 25814-07-7

(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester

Cat. No. B2733100
CAS RN: 25814-07-7
M. Wt: 213.66
InChI Key: NHGYQADUGSHIGS-UHFFFAOYSA-N
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Description

“(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester” is a chemical compound with the CAS Number: 25814-07-7 . It has a molecular weight of 213.66 . The IUPAC name for this compound is ethyl (4-amino-3-chlorophenyl)acetate . It is an orange liquid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for “(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester” is 1S/C10H12ClNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula .


Physical And Chemical Properties Analysis

“(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester” is an orange liquid . It is stored at temperatures between 0-5°C . The compound is soluble in alcohols and alkalis, and slightly soluble in hot water .

Scientific Research Applications

properties

IUPAC Name

ethyl 2-(4-amino-3-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGYQADUGSHIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester

Synthesis routes and methods I

Procedure details

Ethyl-4-aminophenylacetate (20 g, 112 mmol) was dissolved in chloroform (300 ml) and treated with N-chlorosuccinimide (14.92 g, 112 mmol) and stirred for 15 minutes at room temperature under argon. Reaction mixture was washed with water, brine and dried over magnesium sulphate. Evaporated to a brown oil which was purified by chromatography on silica gel eluting with ethyl acetate (0-45%) in hexane to give the title compound as a orange oil (10.12 g, 47.4 mmol). LC/MS: Rt=2.59, [MH]+ 214.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
14.92 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl-4-aminophenylacetate (20 g, 112 mmol) was dissolved in chloroform (300 ml) and treated with N-chlorosuccinimde (14.92 g, 112 mmol) and stirred for 15 minutes at room temperature under argon. Reaction mixture was washed with water, brine and dried over magnesium sulphate. Evaporated to a brown oil which was purified by chromatography on silica gel eluting with ethyl acetate (0-45%) in hexane to give the title compound as a orange oil (10.12 g, 47.4 mmol). LC/MS: Rt=2.59, [MH]+ 214.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

N-Chlorosuccinimide (391 mg, 2.93 mmol) was added to a solution of (4-amino-phenyl)-acetic acid ethyl ester (500 mg, 2.79 mmol; [5438-70-0]) in acetonitrile (10 ml) under an argon atmosphere. The reaction mixture was heated to 50° C. for 1 h. The solvent was removed under reduced pressure and the residue taken up in iPrOAc/brine 1/1. The layers were separated and the aqueous layer was extracted with iPrOAc. The combined organic layers were dried over Na2SO4. The solvent was removed under reduced pressure and the residue was purified by column chromatography (silica gel, iPrOAc/heptane) to give the title compound (481 mg, 2.25 mmol; 81%) as brown oil. MS: m/e=214.1 [M+H+].
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods V

Procedure details

N-chlorosuccinimide (1 eq, 7.45 g, 55.8 mmol) was added to a solution of ethyl 4-aminophenylacetate (10 g, 55.8 mmol) in chloroform (200 mls). The reaction mixture was stirred at room temperature, under argon, for 15 minutes. The reaction mixture was washed with water (250 mls) and the organic layer collected using a hydrophobic frit. This was evaporated to dryness to give a dark brown oil, 9.8 g.
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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